molecular formula C20H30BNO5 B2681441 tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate CAS No. 1361110-65-7

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No. B2681441
CAS RN: 1361110-65-7
M. Wt: 375.27
InChI Key: AZYLRHPNPQAURO-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Boronic esters, such as the one present in this compound, are commonly used in various chemical reactions. They can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Characterization

This compound is an important intermediate in the synthesis of biologically active compounds. For instance, it plays a crucial role in the synthesis of kinase inhibitors, including those that target the mTOR pathway. The scalable synthesis of related benzoxazepine compounds demonstrates the utility of this intermediate in creating complex molecules with potential therapeutic applications (Naganathan et al., 2015). Furthermore, the synthesis and crystal structure analysis of related compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, underscore its significance in the development of novel chemical entities (Ye et al., 2021).

Medicinal Chemistry Applications

The benzoxazepine core, present in several kinase inhibitors, showcases the potential medicinal applications of compounds synthesized from tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate. The detailed process development and scale-up synthesis of such inhibitors illustrate the importance of this intermediate in the pharmaceutical industry, providing a pathway to potentially effective treatments for various diseases (Naganathan et al., 2015).

Material Science and Chemical Synthesis

The versatility of this compound extends beyond medicinal chemistry. It is also utilized in the development of new materials and chemical synthesis methodologies. For example, its derivatives have been explored for their properties as fluorescent molecular rotors, demonstrating potential applications in viscosity measurement and bioimaging (Ibarra-Rodrı Guez et al., 2017). This showcases the broad applicability of this compound and its derivatives in various research and industrial fields.

Mechanism of Action

properties

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-12-15(9-8-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYLRHPNPQAURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CCO3)C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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